S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate
Overview
Description
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate is an organic compound with the molecular formula C11H15NO3S. It is known for its unique chemical structure, which includes a thiocarbamate group attached to a 3,5-dimethoxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate typically involves the reaction of 3,5-dimethoxyphenol with dimethylthiocarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate undergoes various chemical reactions, including:
Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to thiols or amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate involves its interaction with specific molecular targets. The thiocarbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
- S-(3,5-Dimethoxyphenyl)ethyl thiocarbamate
- S-(3,5-Dimethoxyphenyl)propyl thiocarbamate
- S-(3,5-Dimethoxyphenyl)butyl thiocarbamate
Comparison: S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of dimethyl groups on the thiocarbamate moiety. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the dimethyl groups may enhance its lipophilicity, affecting its solubility and bioavailability .
Properties
IUPAC Name |
S-(3,5-dimethoxyphenyl) N,N-dimethylcarbamothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKDNFWTOAABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589945 | |
Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54839-88-2 | |
Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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